

Application Notes: Experimental Design Using SNU-216 Gastric Cancer Cell Line

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Compound of Interest

Compound Name: SK-216

Cat. No.: B10788295

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Introduction

These application notes provide detailed protocols and experimental designs for the use of the SNU-216 human gastric carcinoma cell line. It is important to note that "**SK-216**" is a chemical inhibitor of plasminogen activator inhibitor-1 (PAI-1) and not a designated cell line.[1] Given the context of cell culture experimental design, this document focuses on the SNU-216 cell line, a widely used model in gastric cancer research.[2]

The SNU-216 cell line was established from a lymph node metastasis of a 33-year-old female patient with gastric carcinoma.[2][3] These cells are instrumental in studying the molecular mechanisms of gastric cancer, screening anti-cancer therapeutics, and investigating signal transduction pathways.[2][4]

Cell Line Characteristics

A summary of the key characteristics of the SNU-216 cell line is provided below.

Characteristic	Description	Reference
Origin	Human	[2] [3]
Tissue Source	Metastatic Lymph Node (Stomach Cancer)	[2] [3]
Morphology	Epithelial-like	[2]
Doubling Time	Approximately 36 hours	[3]
Key Genetic Feature	TP53 Mutation (p.Val216Met)	[3]
Growth Properties	Adherent	[5]

Experimental Protocols

Protocol 1: Handling and Culturing of SNU-216 Cells

This protocol outlines the standard procedure for thawing, maintaining, and subculturing SNU-216 cells.

Materials:

- SNU-216 cells (frozen vial)
- Complete Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin
- Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- 0.25% Trypsin-EDTA
- Sterile cell culture flasks (T-75)
- Sterile centrifuge tubes (15 mL, 50 mL)
- Water bath at 37°C
- CO2 Incubator (37°C, 5% CO2)

- Inverted Microscope

Procedure:

- Thawing Frozen Cells:

1. Rapidly thaw the frozen vial of SNU-216 cells in a 37°C water bath until a small ice crystal remains.[\[6\]](#)
2. Aseptically transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
3. Centrifuge the cell suspension at 150 x g for 5 minutes.[\[7\]](#)
4. Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
5. Transfer the cell suspension to a T-75 culture flask.
6. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

- Maintaining Cultures:

1. Monitor cell growth daily using an inverted microscope.
2. Change the culture medium every 2-3 days to ensure an adequate supply of nutrients.

- Subculturing (Passaging):

1. Subculture the cells when they reach 70-80% confluency.[\[8\]](#)
2. Aspirate the old medium from the flask.
3. Wash the cell monolayer once with 5-10 mL of sterile PBS.
4. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.
5. Incubate for 2-5 minutes at 37°C, or until cells detach. Gently tap the side of the flask to aid detachment.[\[7\]](#)

6. Add 8-10 mL of complete growth medium to inactivate the trypsin.
7. Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 150 x g for 5 minutes.
8. Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Cytotoxicity Assay Using MTT

This protocol provides a method to assess the effect of a therapeutic compound (e.g., an inhibitor like **SK-216**) on the viability of SNU-216 cells.

Materials:

- SNU-216 cells in logarithmic growth phase
- Complete Growth Medium
- Therapeutic compound (e.g., **SK-216**)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Cell Seeding:
 1. Harvest and count SNU-216 cells as described in Protocol 1.
 2. Seed 5×10^3 cells in 100 μ L of complete growth medium per well in a 96-well plate.
 3. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

- Compound Treatment:
 1. Prepare serial dilutions of the therapeutic compound in complete growth medium.
 2. Remove the medium from the wells and add 100 μ L of the diluted compound. Include a vehicle control (medium with DMSO or the solvent used for the compound) and a no-cell control (medium only).
 3. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Assay:
 1. After incubation, add 10 μ L of MTT solution to each well.
 2. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
 3. Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 4. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
 5. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 1. Subtract the absorbance of the no-cell control from all other readings.
 2. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
 3. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

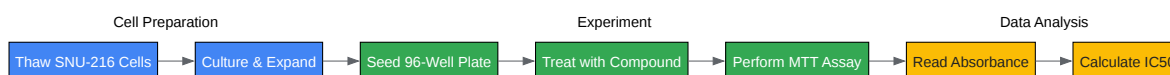
Quantitative Data Summary

Assay Parameter	Value	Description
Seeding Density (96-well plate)	5×10^3 cells/well	Optimal for 24-72h proliferation/cytotoxicity assays.
Seeding Density (T-75 flask)	$1.5 - 2.0 \times 10^6$ cells	Recommended for routine subculturing.
Subculture Ratio	1:3 to 1:6	Based on achieving 70-80% confluency in 2-4 days.
Incubation Conditions	37°C, 5% CO ₂	Standard conditions for mammalian cell culture.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a cytotoxicity experiment using the SNU-216 cell line.

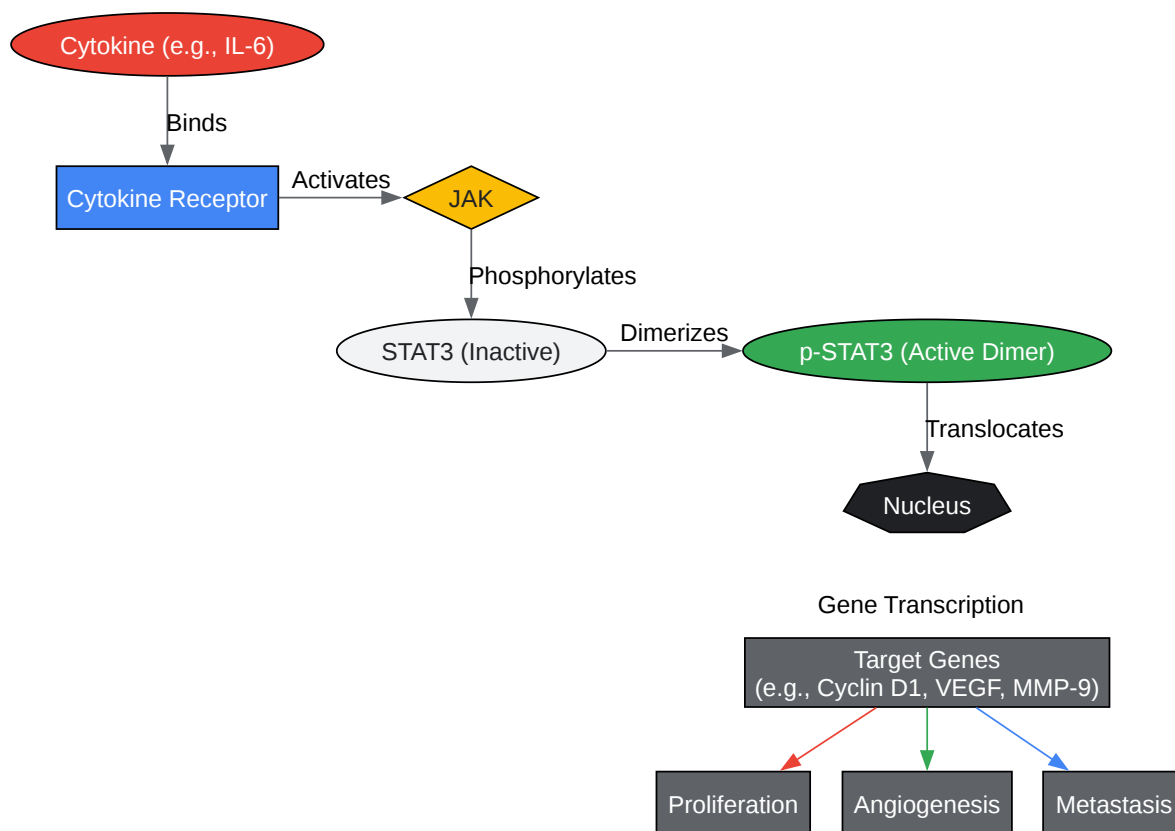


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Caption: Workflow for SNU-216 cytotoxicity assay.

STAT3 Signaling Pathway in Gastric Cancer

The STAT3 signaling pathway is frequently dysregulated in gastric cancer and is a common target for therapeutic intervention.[4] It plays a crucial role in cell proliferation, survival, and angiogenesis.



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Caption: Simplified STAT3 signaling pathway in gastric cancer.

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References

- 1. SK-216, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Gastric Cancer Cell SNU-216 for Self-destruction - Creative Biolabs [creative-biolabs.com]
- 3. Cellosaurus cell line SNU-216 (CVCL_3946) [cellosaurus.org]
- 4. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects [mdpi.com]
- 5. Characteristics of cell lines established from human colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 8. Transcriptomic profiling of 39 commonly-used neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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